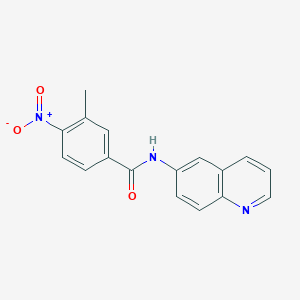
3-methyl-4-nitro-N-6-quinolinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-nitro-N-6-quinolinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the quinoline family, which is known for its diverse biological activities. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 3-methyl-4-nitro-N-6-quinolinylbenzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interfering with DNA synthesis.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-α and IL-6. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to possess antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methyl-4-nitro-N-6-quinolinylbenzamide in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-methyl-4-nitro-N-6-quinolinylbenzamide. One area of research could focus on elucidating its mechanism of action to optimize its use in various applications. Another area of research could investigate the potential use of the compound as a fluorescent probe for the detection of metal ions. Additionally, further studies could explore the compound's potential as a therapeutic agent for the treatment of various diseases.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been established, and its mechanism of action has been extensively studied. The compound exhibits diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound, including elucidating its mechanism of action and investigating its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-methyl-4-nitro-N-6-quinolinylbenzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 6-aminoquinoline with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
3-methyl-4-nitro-N-6-quinolinylbenzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-methyl-4-nitro-N-quinolin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-9-13(4-7-16(11)20(22)23)17(21)19-14-5-6-15-12(10-14)3-2-8-18-15/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPHPYKOGNJDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)



![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)

![2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5732919.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)